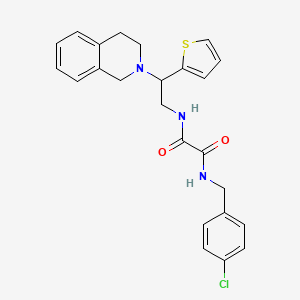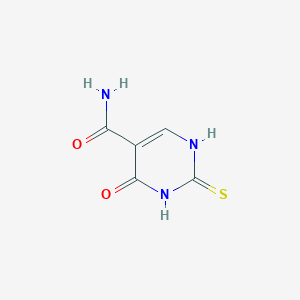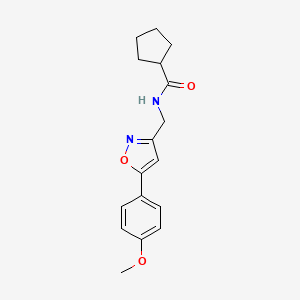
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one nitrogen and one oxygen) in adjacent positions . The isoxazole ring is substituted with a 4-methoxyphenyl group and a methyl group attached to a cyclopentanecarboxamide.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the 4-methoxyphenyl group, and the cyclopentanecarboxamide group. These functional groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Neuroprotective Activity and Alzheimer's Disease Treatment : Compounds structurally related to "N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide" have been developed with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds show potential in decreasing phosphorylation and aggregation of tau proteins, suggesting a neuroprotective activity that could be beneficial for treating Alzheimer's disease. This research highlights the compound's ability to cross the blood-brain barrier, which is crucial for its effectiveness in ameliorating impaired learning and memory associated with Alzheimer's (Hsueh-Yun Lee et al., 2018).
Cytotoxic Activity Against Cancer Cells : Derivatives of "N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide" have been synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies provide insight into the potential application of these compounds in developing novel anticancer agents (Ashraf S. Hassan et al., 2014).
Antihyperglycemic Agents : Some derivatives have been identified as candidates for the treatment of diabetes mellitus due to their structure-activity relationship studies indicating potential antidiabetic properties. This underscores the versatility of these compounds in addressing various health conditions beyond their neuroprotective and anticancer applications (M. Nomura et al., 1999).
Organic Synthesis and Chemical Biology
Isoxazolidine Synthesis : The research into the synthesis of isoxazolidines, which are valuable in organic synthesis and drug discovery, includes methods involving derivatives related to "N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide". These methodologies highlight the compound's relevance in synthesizing complex molecules that could serve as scaffolds for drug development (Shuklendu D. Karyakarte et al., 2012).
Cycloaddition Reactions : The compound and its derivatives have been utilized in cycloaddition reactions with acetylenic esters, providing a pathway to synthesize pyridine derivatives. This application is significant in the field of chemical biology for the design and synthesis of novel compounds with potential biological activity (Tomoshige Kobayashi et al., 1985).
Direcciones Futuras
The study of isoxazole derivatives is a vibrant field due to their diverse biological activities . This particular compound, with its combination of functional groups, could be of interest in various areas, including medicinal chemistry, drug discovery, and materials science. Future research could involve studying its synthesis, properties, and potential applications in more detail.
Propiedades
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-8-6-12(7-9-15)16-10-14(19-22-16)11-18-17(20)13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVTLSMPMCITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2579588.png)
![N-(3-chloro-4-fluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2579589.png)
![2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2579591.png)
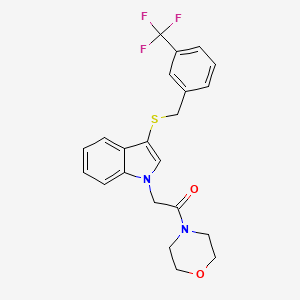
![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2579595.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2579596.png)
![1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579600.png)
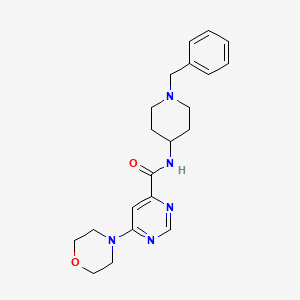
![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2579602.png)
![2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile](/img/structure/B2579603.png)
